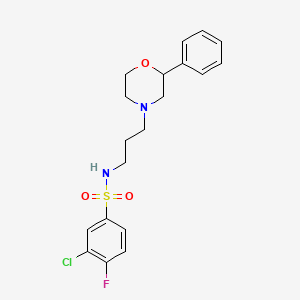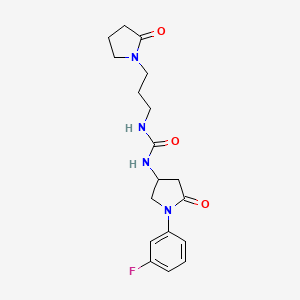
(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用
PET Imaging in Neuroinflammation
A significant application of (E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate derivatives is in PET imaging for neuroinflammation studies. The compound [11C]CPPC, closely related to the mentioned chemical, is used as a PET radiotracer specific for CSF1R, a microglia-specific marker. This allows for noninvasive imaging of reactive microglia and disease-associated microglia, contributing to neuroinflammation in vivo. Such imaging is crucial in understanding a variety of neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and traumatic brain injury (Horti et al., 2019).
CSF1R Imaging for Neurodegenerative Diseases
Another derivative, [18F]1, is developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. This is crucial in the context of neurodegenerative diseases like Alzheimer's disease (AD), as activated microglia play a significant role in these conditions. The specific targeting of CSF1R can be a valuable tool in the development of new therapeutics for neuroinflammation (Lee et al., 2022).
Applications in Molecular Structure and Chemistry
Molecular Structure Studies
The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been reported. These studies help in understanding the stabilization of these compounds by hydrogen bonding and C-H…π interactions, which is fundamental in medicinal chemistry (Khan et al., 2013).
Applications in Drug Development and Analysis
Soluble Epoxide Hydrolase Inhibitors
Compounds with a piperidine-4-carboxamide structure are identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. Such research aids in the development of new therapeutic agents (Thalji et al., 2013).
Analytical Method Development
Research has also focused on developing highly sensitive and selective methods for determining similar compounds in pharmaceutical solutions, highlighting the compound's relevance in pharmaceutical analysis (Varynskyi et al., 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
phenyl 4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-19(9-8-17-7-4-14-25-17)21-15-16-10-12-22(13-11-16)20(24)26-18-5-2-1-3-6-18/h1-9,14,16H,10-13,15H2,(H,21,23)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUHHAIJPWSNEV-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-phenyl 4-((3-(furan-2-yl)acrylamido)methyl)piperidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(thiophene-2-amido)benzoate](/img/structure/B2861927.png)


![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2861938.png)


![(1S)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethanamine](/img/structure/B2861942.png)
![4-[[(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2861943.png)
![Methyl 2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2861944.png)